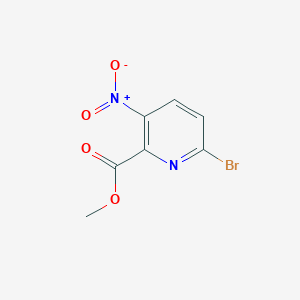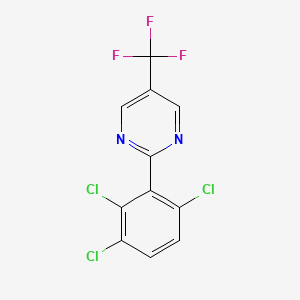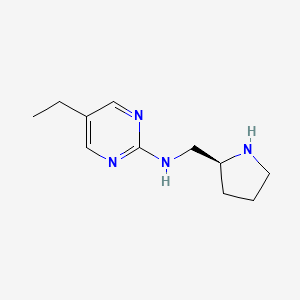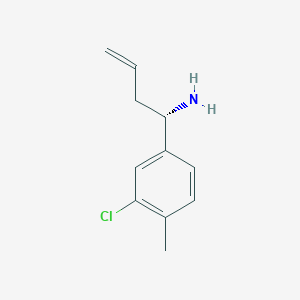
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine is an organic compound with the chemical formula C9H24N4. It is a polyamine that contains multiple amine groups, making it a versatile compound in various chemical reactions and applications. This compound is typically a clear, slightly yellow liquid and is known for its use in biochemical research, chemical synthesis, and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine can be synthesized through a multi-step process:
Reaction of 1,3-propanediamine with bromoethane: This step involves the nucleophilic substitution reaction where 1,3-propanediamine reacts with bromoethane to form an intermediate product.
Reaction of the intermediate with aminopropylamine: The intermediate product from the first step is then reacted with aminopropylamine to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds like bromoethane are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the halogenated compound used.
Wissenschaftliche Forschungsanwendungen
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine has a wide range of applications in scientific research:
Biochemistry: It is used as a buffer and reducing agent in DNA and protein studies, as well as in cell culture.
Chemical Synthesis: It serves as an intermediate in the synthesis of peptides and organic compounds, and is used in micellar polymerization and dye synthesis.
Coordination Chemistry: The compound is used to synthesize complexes similar to porphyrins and ferrites.
Wirkmechanismus
The mechanism by which N1-(2,3-Diaminopropyl)propane-1,2,3-triamine exerts its effects involves its multiple amine groups. These groups can interact with various molecular targets, including nucleic acids and proteins, through hydrogen bonding and electrostatic interactions. The compound can also participate in redox reactions, influencing cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminopropane: A simple diamine with the formula H2N(CH2)3NH2, used in the synthesis of heterocycles and coordination complexes.
N,N’-Bis(3-aminopropyl)propane-1,3-diamine: Another polyamine with similar applications in biochemical research and chemical synthesis.
Uniqueness
N1-(2,3-Diaminopropyl)propane-1,2,3-triamine is unique due to its multiple amine groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with metals and its use in various synthetic processes make it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C6H19N5 |
|---|---|
Molekulargewicht |
161.25 g/mol |
IUPAC-Name |
3-N-(2,3-diaminopropyl)propane-1,2,3-triamine |
InChI |
InChI=1S/C6H19N5/c7-1-5(9)3-11-4-6(10)2-8/h5-6,11H,1-4,7-10H2 |
InChI-Schlüssel |
BKLGOOWBBNKITK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CNCC(CN)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)

![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)








